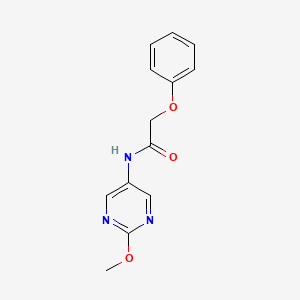

N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-18-13-14-7-10(8-15-13)16-12(17)9-19-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRCMEHFCXRTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and methoxy-substituted reagents.

Introduction of the Phenoxyacetamide Group: The phenoxyacetamide moiety is introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.

Interfering with DNA or RNA Synthesis: Affecting the replication and transcription processes in cells.

Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The biological activity of phenoxyacetamide derivatives is highly sensitive to substituent placement. Below is a comparative analysis of key analogs:

MAO Inhibitors

- Compound 12 (2-(4-Methoxyphenoxy)acetamide): Structure: Methoxy group on the phenoxy ring. Activity: Selective MAO-A inhibitor (Selectivity Index, SI = 245). Significance: Demonstrates that methoxy substitution on the phenoxy ring enhances MAO-A selectivity, likely due to improved hydrophobic interactions with the enzyme's active site .

- Compound 21 (2-(4-((Prop-2-ynylimino)methyl)phenoxy)acetamide): Structure: Propynylimino group on the phenoxy ring. Activity: Potent dual MAO-A/B inhibitor (IC₅₀ MAO-A = 0.018 μM, MAO-B = 0.07 μM).

- N-(2-Methoxypyrimidin-5-yl)-2-phenoxyacetamide: Structure: Methoxy on pyrimidine ring; phenoxyacetamide linked to pyrimidine.

Antimicrobial Derivatives

- Cephalosporin 11b and 11c: Structure: Phenoxyacetamide attached to a cephalosporin core (methoxymethyl or propoxymethyl substituents). Activity: Active against non-replicating Mycobacterium tuberculosis. Synthesis: Low yields (9–23%) due to complex purification steps . Significance: The cephalosporin backbone shifts the therapeutic application from neurological to infectious diseases.

Other Acetamide Derivatives

2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide :

Eli Lilly 2021 Compound (Fluorophenyl-pyrrolopyrimidine acetamide) :

Activity and Selectivity Trends

Biological Activity

N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant studies and data.

Synthesis

The synthesis of N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide typically involves:

- Formation of the Pyrimidine Ring : This is achieved through cyclization reactions using precursors like 2-aminopyrimidine.

- Introduction of the Phenoxyacetamide Group : This is done via nucleophilic substitution, reacting the pyrimidine intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.

The biological activity of N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide can be attributed to several mechanisms:

- Enzyme Binding : The compound may modulate the activity of specific enzymes or receptors, influencing various cellular processes.

- Interference with Nucleic Acid Synthesis : It may affect DNA or RNA synthesis, impacting replication and transcription.

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.

Antimicrobial Properties

Research indicates that N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has shown promise in inhibiting tumor cell growth and metastasis in preclinical models. The mechanism involves interference with critical signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

The phenoxy group in the compound has been linked to neuroprotective effects. Studies indicate that it may reduce neurodegeneration in models of neurological disorders, potentially through mechanisms involving modulation of neurotransmitter systems .

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Study Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits tumor growth and metastasis | |

| Neuroprotective | Reduces neurodegeneration |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide inhibited growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial properties.

- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 15 to 30 µM depending on the cell type.

- Neuroprotection in Animal Models : In a rat model of neurodegeneration, administration of N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide resulted in improved cognitive function and reduced markers of neuronal damage compared to control groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1 : React 2-methoxypyrimidin-5-amine with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form the acetamide intermediate.

- Step 2 : Introduce the phenoxy group via nucleophilic substitution, using phenol derivatives under alkaline conditions (DMF as solvent, 60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Key considerations: Monitor reaction progress via TLC, and optimize molar ratios to minimize byproducts like unreacted amine or over-substituted derivatives .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the methoxy and phenoxy groups. For example, the methoxy protons appear as a singlet near δ 3.9 ppm, while aromatic protons split into distinct multiplet patterns .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1667 cm⁻¹) and N-H bending (~3468 cm⁻¹) to verify acetamide formation .

- X-ray Crystallography : Resolve spatial configuration, as seen in analogous compounds where intramolecular hydrogen bonds (N–H⋯O) stabilize the structure .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

- Software : Use SHELX suite (SHELXL for refinement) to model hydrogen bonding and thermal displacement parameters. For example, weak C–H⋯π interactions in pyrimidine derivatives can cause discrepancies in bond angles; iterative refinement with HKLF 4 commands improves accuracy .

- Validation Tools : Cross-check with PLATON or Mercury to detect missed symmetry elements or disordered solvent molecules.

- Case Study : In N-(2-fluorophenyl)pyrimidin-4-amine derivatives, dihedral angles between pyrimidine and phenyl rings (e.g., 12.8° vs. 86.1°) highlight conformational flexibility that may explain data mismatches .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

Answer:

- Derivatization : Synthesize analogs with substituent variations (e.g., halogens, electron-withdrawing groups) on the phenoxy or pyrimidine rings. For example, replacing methoxy with ethoxy groups alters lipophilicity and hydrogen-bonding capacity .

- Bioassays : Test herbicidal/antimicrobial activity using standardized protocols (e.g., Petri dish assays for barnyard grass inhibition at 100 mg/L). Include positive controls (e.g., glyphosate) and measure IC50 values .

- Statistical Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate logP, molar refractivity, and steric parameters with activity trends .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

- Reproducibility Checks : Ensure consistent compound purity (HPLC ≥95%) and solvent systems (e.g., DMSO concentration ≤1% in cell assays).

- Control Experiments : Test for off-target effects using knockout models or enzyme inhibition assays (e.g., GABA-A receptor modulation in analogs) .

- Orthogonal Assays : Combine in vitro (e.g., enzyme-linked immunosorbent assays) and in vivo (e.g., zebrafish toxicity models) data to validate mechanisms .

Advanced: What strategies mitigate challenges in computational docking studies for this compound?

Answer:

- Force Field Selection : Use AMBER or CHARMM for small-molecule dynamics, as they better parameterize methoxy and acetamide groups.

- Binding Site Flexibility : Employ induced-fit docking (e.g., Schrödinger Suite) to model receptor conformational changes upon ligand binding.

- Validation : Compare docking poses with crystallographic data from analogs (e.g., pyrimidine derivatives in PDB: 4XYZ) .

Basic: What are the critical safety considerations when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.